

SR9186: A Comprehensive Technical Guide to its Interaction with CYP3A4

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Compound of Interest

Compound Name: SR9186
Cat. No.: B15575178

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **SR9186** (also known as ML368), a potent and selective inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme. This document outlines the core aspects of **SR9186**'s molecular interaction, including its target receptor, binding affinity, and the methodologies used for its characterization.

Molecular Target: Cytochrome P450 3A4 (CYP3A4)

The primary molecular target of **SR9186** is Cytochrome P450 3A4 (CYP3A4), a critical enzyme predominantly found in the liver and intestine.[1] CYP3A4 is a member of the cytochrome P450 monooxygenase family and plays a central role in the metabolism of a vast array of xenobiotics, including an estimated 50% of all clinically used drugs.[1] The enzyme's function is to oxidize these foreign compounds, facilitating their excretion from the body.[1]

Binding Affinity and Inhibitory Potency

SR9186 exhibits high-affinity binding to CYP3A4, leading to potent inhibition of its metabolic activity. The strength of this interaction is quantified by the half-maximal inhibitory concentration

(IC50), which represents the concentration of **SR9186** required to reduce the metabolic activity of CYP3A4 by 50%.

The inhibitory potency of **SR9186** has been determined against the CYP3A4-mediated metabolism of various probe substrates. The IC50 values are summarized in the table below.

| Probe Substrate | Metabolic Reaction | IC50 (nM) |
|-----------------|--|-----------|
| Midazolam | 1'-hydroxymidazolam formation | 9 |
| Testosterone | 6 β -hydroxytestosterone formation | 4 |
| Vincristine | Vincristine M1 formation | 38 |

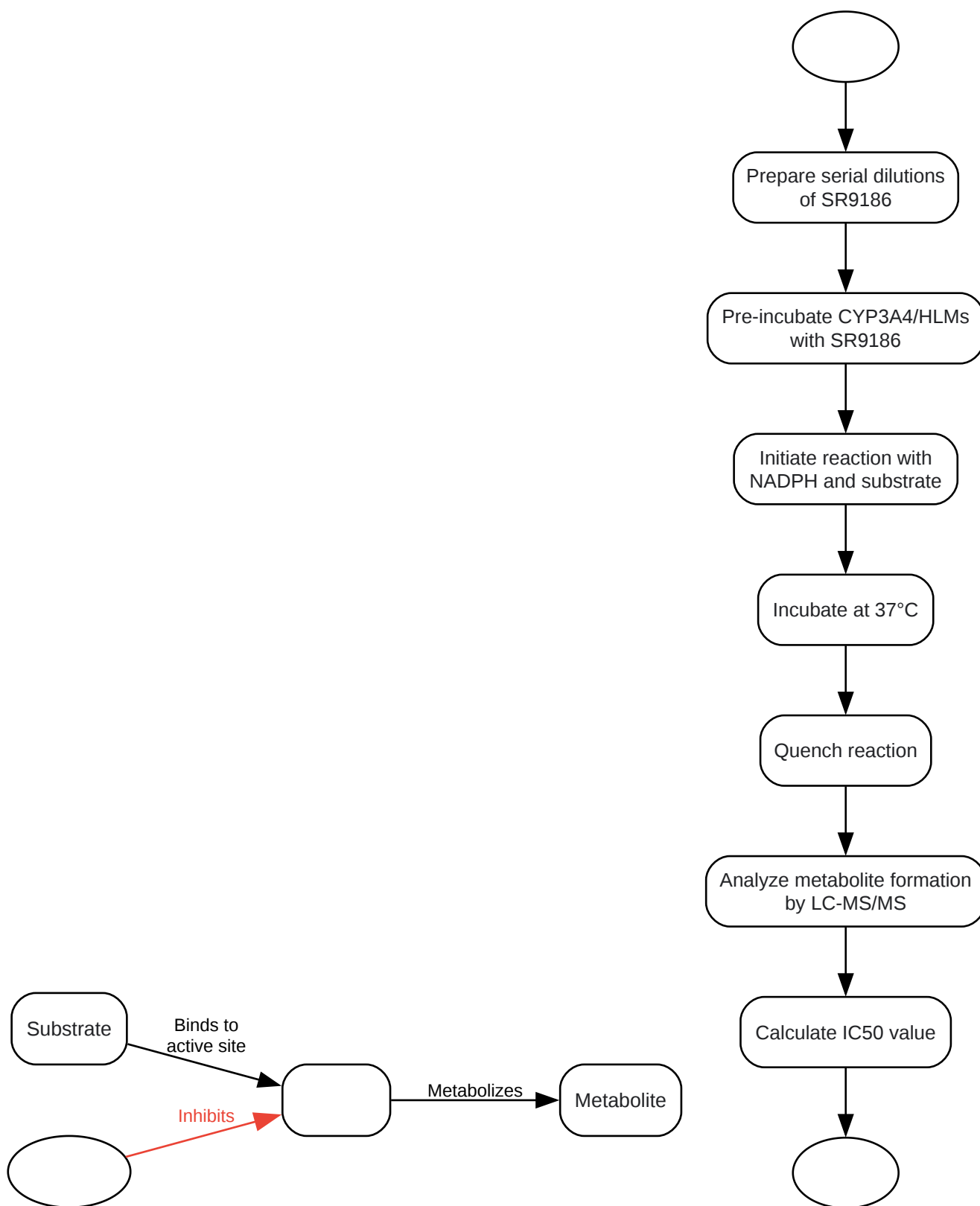
Data sourced from MedchemExpress and is based on the findings from Li, X., et al. (2012).[2]

These low nanomolar IC50 values underscore the potent inhibitory capacity of **SR9186** against CYP3A4.

Mechanism of Action: Inhibition of CYP3A4 Catalytic Cycle

SR9186 functions as a competitive inhibitor of CYP3A4. It binds to the active site of the enzyme, thereby preventing the substrate from binding and undergoing metabolism. The catalytic cycle of CYP3A4 involves the activation of molecular oxygen and its incorporation into the substrate. By occupying the active site, **SR9186** effectively halts this process.

The following diagram illustrates the inhibitory effect of **SR9186** on the metabolic pathway of a generic CYP3A4 substrate.



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References

- [1. CYP3A4 - Wikipedia \[en.wikipedia.org\]](#)
- [2. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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